![molecular formula C13H9FN2O2S B1393251 3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255781-50-0](/img/structure/B1393251.png)
3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
説明
3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H9FN2O2S and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to target various proteins and enzymes, such as dna gyrase and topoisomerase , and tubulin .
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been known to interact with their targets, leading to changes in the normal functioning of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been reported to disrupt folic acid metabolism, dna synthesis, and cell division .
Result of Action
Similar compounds have been reported to exhibit antibacterial activity by inhibiting the unwinding of supercoiled dna in various bacteria .
生化学分析
Biochemical Properties
3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic AMP (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which can lead to anti-inflammatory effects . Additionally, this compound has been found to interact with DNA methyltransferases, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by modulating cAMP levels through PDE4 inhibition, this compound can affect the cAMP-dependent signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, its interaction with DNA methyltransferases can result in altered gene expression patterns, impacting cellular functions such as growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PDE4, inhibiting its activity and thereby increasing cAMP levels . This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cellular functions. Additionally, this compound can bind to DNA methyltransferases, inhibiting their activity and resulting in hypomethylation of DNA, which can alter gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time have been studied in laboratory settings. It has been observed that the compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of PDE4 activity and consistent changes in gene expression patterns . In in vivo studies, the compound has demonstrated prolonged anti-inflammatory and antitumor effects, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antitumor activities without noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. The compound’s interaction with DNA methyltransferases also suggests its involvement in epigenetic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, the compound can bind to serum albumin, aiding its distribution throughout the body . These interactions influence the compound’s localization and accumulation in various tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with PDE4 and other signaling molecules, while in the nucleus, it can bind to DNA methyltransferases and influence gene expression . The compound’s localization is influenced by specific targeting signals and post-translational modifications, which direct it to these compartments.
特性
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c1-7-6-8(14)2-3-10(7)16-12(17)11-9(4-5-19-11)15-13(16)18/h2-6H,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXJGEIQCAQMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=O)C3=C(C=CS3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)


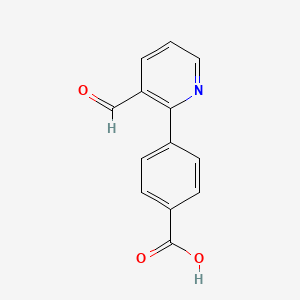
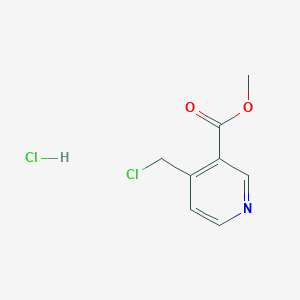

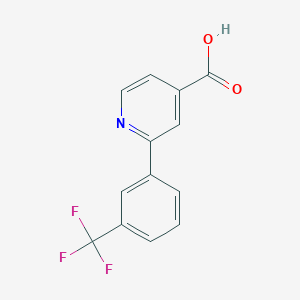
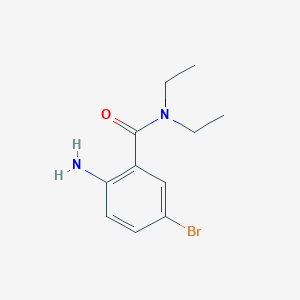
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B1393179.png)
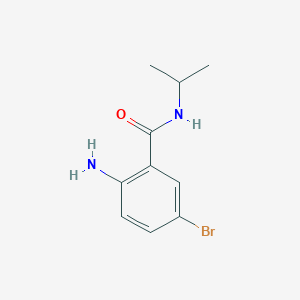
![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)
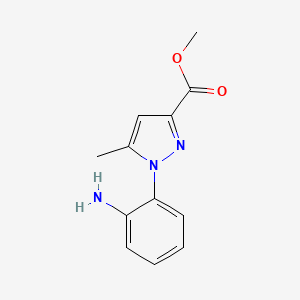
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)
